molecular formula C14H11N3O2 B8809554 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 842-73-9

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B8809554
Key on ui cas rn: 842-73-9
M. Wt: 253.26 g/mol
InChI Key: PCHSIVKWNPZZPW-UHFFFAOYSA-N
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Patent
US04767755

Procedure details

59.5 g (0.2 mole) of 1-bromo-2-(4-nitrophenyl)-2-ethanone, 21.6 g (0.2 mole) of 2-amino-5-methylpyridine and 34 g of sodium bicarbonate are reacted in 200 ml of 95% strength ethanol. Stirring and refluxing are maintained for 3 hours, and the reaction mixture is then cooled and the ethanol evaporated off under reduced pressure. The evaporation residue is stirred in 700 ml of water at 70° C. for 3 hours, and the insoluble material is then filtered off, washed with 50 ml of ethanol and then ether and dried. M.p. 237°-239° C.
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=1.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]2[N:16]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=3)[N:14]=2)[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
59.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
21.6 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C
Name
Quantity
34 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
are maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated off under reduced pressure
STIRRING
Type
STIRRING
Details
The evaporation residue is stirred in 700 ml of water at 70° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the insoluble material is then filtered off
WASH
Type
WASH
Details
washed with 50 ml of ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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